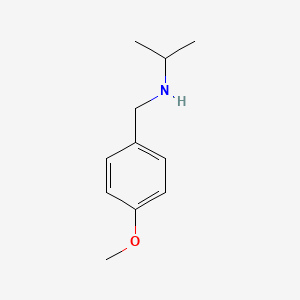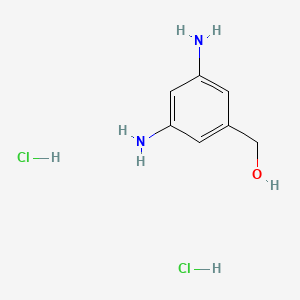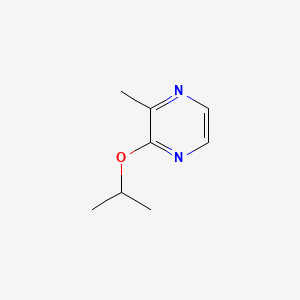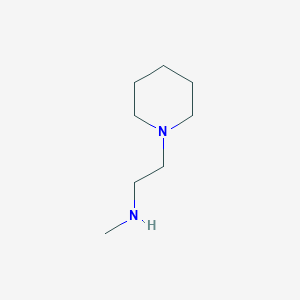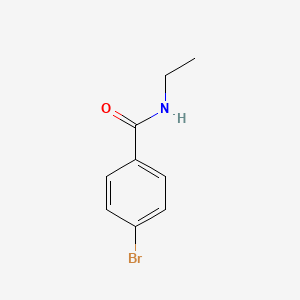
2-Chloro-4-ethoxy-pyrimidine
概要
説明
2-Chloro-4-ethoxy-pyrimidine is a chemical compound used for research and development . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .
Synthesis Analysis
The synthesis of pyrimidines, including 2-Chloro-4-ethoxy-pyrimidine, has been extensively studied. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of 2-Chloro-4-ethoxy-pyrimidine would require more specific data or computational chemistry analysis.Chemical Reactions Analysis
2-Chloro-4-ethoxy-pyrimidine can participate in various chemical reactions. For example, it undergoes a palladium-catalyzed Hiyama cross-coupling reaction with organosilanes . It can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-ethoxy-pyrimidine are not explicitly mentioned in the retrieved papers. For detailed information, one would typically refer to material safety data sheets or similar resources .科学的研究の応用
Anti-inflammatory Agents
2-Chloro-4-ethoxy-pyrimidine: serves as a precursor in synthesizing various pyrimidine derivatives known for their anti-inflammatory properties. These compounds can inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α, making them potential candidates for new anti-inflammatory drugs .
Anticancer Research
Pyrimidine derivatives, including those synthesized from 2-Chloro-4-ethoxy-pyrimidine , are explored for their anticancer activities. They can act as modulators of myeloid leukemia and have shown promise in breast cancer and idiopathic pulmonary fibrosis treatments .
Antimicrobial and Antifungal Applications
The structural diversity of pyrimidine derivatives allows them to be potent antimicrobial and antifungal agents. Research into 2-Chloro-4-ethoxy-pyrimidine derivatives could lead to new treatments for infectious diseases .
Cardiovascular Therapeutics
Pyrimidine derivatives are investigated for their cardiovascular benefits, including antihypertensive effects2-Chloro-4-ethoxy-pyrimidine may contribute to the development of new cardiovascular drugs .
Synthetic Methodologies
2-Chloro-4-ethoxy-pyrimidine: is used in various synthetic approaches to create pharmacologically active compounds. It’s a key intermediate in producing molecules with improved druglikeness and ADME-Tox properties .
Material Science
In material science, 2-Chloro-4-ethoxy-pyrimidine is utilized for synthesizing novel fluorescent dyes and biosensors. These applications are crucial for protein assays and other biological measurements .
Safety and Hazards
特性
IUPAC Name |
2-chloro-4-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBPZQWBZWDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406132 | |
| Record name | 2-chloro-4-ethoxy-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethoxy-pyrimidine | |
CAS RN |
83774-09-8 | |
| Record name | 2-chloro-4-ethoxy-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-ethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)
